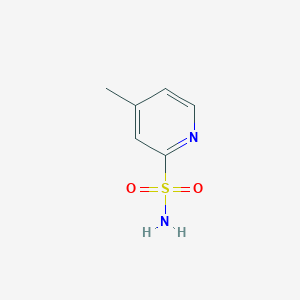

4-Methylpyridine-2-sulfonamide

描述

Significance of Sulfonamide Derivatives in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Its discovery revolutionized medicine, beginning with the pioneering work of Gerhard Domagk on Prontosil, the first commercially available antibacterial agent. bohrium.comopenaccesspub.org This led to the development of a vast library of "sulfa drugs." bohrium.com The importance of sulfonamide derivatives stems from their versatile biological activities and their ability to act as bioisosteric replacements for other functional groups. nih.gov

Initially celebrated for their antibacterial properties, the applications for sulfonamides have expanded dramatically over the decades. bohrium.comajchem-b.com They are integral to the design of drugs with a wide spectrum of pharmacological effects, including:

Antibacterial: The foundational use, targeting bacterial infections. ajchem-b.comwisdomlib.org

Antiviral, Antifungal, and Antimalarial: Broadening their anti-infective scope. bohrium.com

Anticancer: Used as carbonic anhydrase inhibitors and in other anti-tumor applications. bohrium.comajchem-b.com

Antidiabetic: Key components in drugs designed to manage blood sugar levels. ajchem-b.comwisdomlib.org

Anti-inflammatory and Antidepressant: Demonstrating their utility in treating complex diseases. bohrium.com

The structural versatility of the sulfonamide group allows for extensive modification, enabling chemists to fine-tune the pharmacological properties of the molecule to create multi-target agents for complex diseases. bohrium.com This adaptability ensures their continuing relevance in contemporary drug discovery and development. ajchem-b.com

Historical Context and Evolution of Pyridine-Sulfonamide Research

The history of sulfonamides began in the 1930s with the discovery that the dye Prontosil was metabolized in the body to its active antibacterial form, sulfanilamide. openaccesspub.org This breakthrough spurred the synthesis of numerous derivatives. A significant early development was the creation of sulfapyridine (B1682706) in 1938, one of the first sulfonamides to show potent activity against pneumonia. openaccesspub.orgwikipedia.org This marked a key moment in establishing the therapeutic potential of incorporating a pyridine (B92270) ring into a sulfonamide structure.

Early research confirmed that isosteres of benzene (B151609), such as the pyridine ring, could be used to create active compounds. annualreviews.org The pyridine core itself is a privileged scaffold in medicinal chemistry, known to be a component of compounds with a wide array of biological effects, including anti-inflammatory, anticancer, antiviral, and antidiabetic properties. researchgate.net

The evolution of pyridine-sulfonamide research has seen the development of increasingly complex molecules. Modern synthetic methods, such as the reaction of sulfonyl chlorides with pyridine-based amines, are now commonly used to generate libraries of these derivatives for biological screening. scispace.com This ongoing research continues to explore how the unique electronic and structural properties of the pyridine ring can be leveraged to create novel sulfonamide-based therapeutic agents. researchgate.neteurjchem.com

Scope and Research Objectives for 4-Methylpyridine-2-sulfonamide Investigations

Investigations into this compound and its analogues are focused on leveraging its specific chemical structure for therapeutic applications. The primary research objectives include its use as a key intermediate and building block in the synthesis of more complex molecules.

A significant area of research involves the synthesis of N-substituted derivatives of related pyridine sulfonamides to explore their potential as antibacterial agents. For example, researchers have reported the two-step synthesis of N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives, starting from 2-Amino-4-methylpyridine (B118599), to evaluate their efficacy against various bacterial strains. researchgate.net

Furthermore, the this compound scaffold is a component of more complex molecules designed for specific therapeutic targets. Patents have described compounds incorporating this moiety for the treatment of diseases associated with voltage-gated sodium channels, such as epilepsy. google.com For instance, the complex molecule 3-fluoro-5-((2-fluoro-6-((isopropyl(methyl)amino)methyl)benzyl)amino)-//-(6- fluoropyridin-2-yl)-4-methylpyridine-2-sulfonamide has been synthesized for this purpose. google.com

Research has also been conducted on synthesizing pyridine-based sulfonamides as potential antidiabetic agents. researchgate.neteurjchem.com Studies have involved creating hybrid derivatives by reacting sulfonyl chlorides with pyridine-based amines to investigate their alpha-amylase inhibition activity, a key mechanism in controlling blood sugar. researchgate.netscispace.com

The core objective remains the exploration of this compound as a versatile chemical scaffold. By modifying its structure, researchers aim to develop novel compounds with tailored biological activities for a range of therapeutic areas.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65938-78-5 | bldpharm.com |

| Molecular Formula | C₆H₈N₂O₂S | bldpharm.com |

| Molecular Weight | 172.20 g/mol | bldpharm.com |

| SMILES Code | O=S(C1=NC=CC(C)=C1)(N)=O | bldpharm.com |

Structure

3D Structure

属性

IUPAC Name |

4-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMGULVEPROMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485444 | |

| Record name | 4-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-78-5 | |

| Record name | 4-Methyl-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylpyridine 2 Sulfonamide and Its Analogues

Established Synthetic Pathways for 4-Methylpyridine-2-sulfonamide Scaffold

The synthesis of the this compound core structure is primarily achieved through the reaction of its amine precursor with sulfonyl chlorides. Modern adaptations of this method focus on improving environmental friendliness and efficiency.

Reaction of 2-Amino-4-methylpyridine (B118599) with Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing N-(pyridin-2-yl)sulfonamides is the reaction between a substituted 2-aminopyridine (B139424) and a sulfonyl chloride. iucr.orgresearchgate.netresearchgate.net In the case of this compound, the synthesis involves the reaction of 2-amino-4-methylpyridine with a suitable benzenesulfonyl chloride derivative. researchgate.netresearchgate.net

This reaction is typically carried out in a basic medium to neutralize the hydrochloric acid generated as a byproduct. researchgate.net The selection of the sulfonyl chloride determines the nature of the substituent on the benzene (B151609) ring of the resulting sulfonamide. For instance, reacting 2-amino-4-methylpyridine with benzenesulfonyl chloride yields N-(4-methylpyridin-2-yl)benzenesulfonamide. researchgate.netresearchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Examples of Sulfonamide Synthesis from 2-Amino-4-methylpyridine

| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine | Benzenesulfonyl chloride | N-(4-Methylpyridin-2-yl)benzenesulfonamide | Basic aqueous medium (e.g., Na2CO3) | researchgate.netresearchgate.net |

| 2-Amino-4-methylpyridine | 4-Nitrobenzenesulfonyl chloride | 2-Amino-4-methylpyridinium 4-nitrobenzenesulfonate | CH2Cl2, Na2CO3 solution (pH 8), reflux; product formed via hydrolysis of the sulfonyl chloride | researchgate.net |

| N-Isopropyl-4-methylpyridine-2,6-diamine | Substituted benzenesulfonyl chlorides | N-(6-(Isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide derivatives | Dichloromethane, room temperature | eurjchem.com |

Environmentally Benign and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for sulfonamides. These "green" approaches aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

A notable green method involves conducting the sulfonamide synthesis in water. rsc.org This approach uses a dynamic pH control system with an inorganic base like sodium carbonate, eliminating the need for organic solvents and organic bases. researchgate.netrsc.org The product can often be isolated in high purity by simple filtration after acidification of the reaction mixture. rsc.org Other green strategies in development for sulfonamide synthesis include the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, and catalysis by magnetic nanoparticles, such as nano-Ru/Fe3O4, which allows for easy catalyst recovery and recycling. thieme-connect.comacs.org The catalytic approach can enable the direct coupling of sulfonamides with alcohols, producing only water as a byproduct, which represents a highly atom-economical process. acs.orgionike.com

Derivatization Strategies for this compound Derivatives

Once the basic this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives with tailored properties. Key strategies include substitution at the sulfonamide nitrogen, complexation with metal ions, and conversion into salts or prodrugs.

N-Alkylation and N-Aralkylation of the Sulfonamide Moiety

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced by various alkyl or aralkyl groups. This N-alkylation or N-aralkylation is a common strategy to modify the compound's physicochemical properties. researchgate.netjcsp.org.pk The reaction is typically carried out by first treating the parent sulfonamide with a base to generate an anion, which then acts as a nucleophile to attack an alkyl or aralkyl halide. researchgate.netjcsp.org.pk

A common combination of reagents for this transformation is lithium hydride as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The parent sulfonamide, such as N-(4-methylpyridin-2-yl)benzenesulfonamide, is stirred with lithium hydride before the addition of the appropriate alkyl or aralkyl halide (e.g., ethyl iodide, benzyl (B1604629) chloride). researchgate.net Alternative methods for N-alkylation of sulfonamides include using alcohols as the alkylating agents under catalytic conditions, which is considered a greener approach. ionike.comorganic-chemistry.org

Table 2: N-Alkylation/Aralkylation of Sulfonamides

| Starting Sulfonamide | Reagents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | Lithium hydride, Alkyl/Aralkyl halides | N,N-Dimethylformamide (DMF) | N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | researchgate.net |

| N-(4-Ethoxyphenyl)-2,3-dihydrobenzo- acs.orgnih.gov-dioxine-6-sulfonamide | Lithium hydride, Alkyl/Aralkyl halides | N,N-Dimethylformamide (DMF) | N-Alkyl/aralkylated derivatives | jcsp.org.pk |

| Various sulfonamides | Alcohols, Manganese dioxide (catalyst) | Solvent-free | N-Alkylated sulfonamides | organic-chemistry.org |

| Various sulfonamides | Trichloroacetimidates | Toluene (reflux) | N-Alkylated sulfonamides | nih.gov |

Metal Complexation of Pyridine-Sulfonamide Ligands

The pyridine-sulfonamide structure contains multiple potential donor atoms (the pyridine (B92270) nitrogen, the sulfonamide nitrogen, and the sulfonyl oxygens), making it an excellent ligand for coordinating with metal ions. iucr.orgacs.orgnih.gov This property has been exploited to construct a wide variety of metal-organic frameworks, coordination polymers, and discrete metal complexes. acs.orgfigshare.com

Ligands containing pyridine rings linked by a sulfonamide group can act as bidentate building blocks. acs.orgfigshare.com For example, they readily form complexes with silver(I) ions, leading to the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) sheets, and even complex three-dimensional (3D) networks through both coordination bonds and hydrogen bonds. acs.orgfigshare.com Other metals, including iridium(III) and copper(II), have also been successfully incorporated into complexes with pyridine-sulfonamide ligands, creating catalysts and potential therapeutic agents. nih.govnih.gov The geometry of the final complex is influenced by the specific ligand structure, the metal ion, and the reaction conditions. nih.govnih.gov

Formation of Pharmaceutically Relevant Salts and Prodrugs

To improve the pharmaceutical utility of sulfonamides, they are often converted into salt or prodrug forms. These modifications can enhance properties such as aqueous solubility, stability, and bioavailability.

Salt Formation: Sulfonamides are weakly acidic and can react with bases to form salts. google.com The formation of sodium salts is a common strategy to increase water solubility. ontosight.ai Other bases, such as the organic amine 1-amino-2,3-propanediol, can be used to form stable, well-tolerated salts that yield aqueous solutions with a physiologically compatible pH. google.com The specific counter-ion can significantly influence the crystal structure and physicochemical properties of the resulting salt. Studies on the related sulfa drug, sulfadiazine, have shown that different acids can lead to protonation at different sites on the molecule, resulting in various crystalline salt forms with distinct hydrogen-bonding networks. nih.gov

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For sulfonamides, prodrug strategies often involve modifying the sulfonamide group to improve solubility or control the drug's release. nih.govtdl.org One approach is N-acylation, where an acyl group with a solubilizing tail (e.g., containing an amino or carboxyl group) is attached to the sulfonamide nitrogen. nih.gov This N-acyl group is designed to be metabolically cleaved in vivo to release the active parent drug. nih.gov More sophisticated prodrugs employ a multi-stage release mechanism, incorporating self-immolative linkers that release the drug only after a specific trigger, offering more precise control over drug delivery. nih.govacs.org

Convergent and Enantioselective Synthetic Approaches for Related Pyridine-Sulfonamide Structures

The synthesis of structurally complex, chiral pyridine-sulfonamide derivatives often necessitates convergent and enantioselective strategies to control stereochemistry and maximize efficiency. Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages. This approach is particularly advantageous for creating libraries of analogues for structure-activity relationship studies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of pyridine-sulfonamides, this is crucial as different enantiomers can exhibit distinct biological activities. Several key strategies have been developed:

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a cornerstone of enantioselective synthesis. For instance, chiral palladium complexes have been employed in the N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides to create N-C axial chirality with high enantioselectivity. nih.gov Similarly, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts, a key step in building chiral piperidine (B6355638) precursors that can be incorporated into more complex structures. mdpi.com

Chiral Auxiliaries: Camphorsulfonamides, derived from the naturally occurring chiral molecule camphor, have been used as chiral auxiliaries to direct the stereochemical outcome of reactions. researchgate.net These auxiliaries can be attached to a precursor molecule, guide a stereoselective transformation, and then be removed.

Substrate-Controlled Diastereoselective Reactions: In this approach, existing stereocenters in a substrate are used to control the formation of new ones. For example, the diastereoselective reductive cyclization of amino acetals, which can be derived from the nitro-Mannich reaction, has been used to create highly functionalized piperidines. mdpi.com

Enantioselective C-H Functionalization: Advanced methods such as rhodium-catalyzed C-H amination can be used to install nitrogen-containing groups, including those that can be converted to sulfonamides, at specific positions with stereocontrol. mit.edu This allows for the direct and efficient creation of chiral centers. A notable example is the enantioselective synthesis of a complex cyclotryptamine sulfamate, a key fragment for the total synthesis of (−)-communesin F, which was achieved via a Rh-catalyzed C–H amination protocol. mit.edu

A practical example of a multi-step enantioselective synthesis is the preparation of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, where stereochemistry is carefully controlled throughout the synthetic sequence. google.com

Table 1: Examples of Enantioselective Strategies for Pyridine-Sulfonamide Related Structures

| Strategy | Catalyst/Reagent | Substrate Type | Key Transformation | Ref |

|---|---|---|---|---|

| Catalytic Asymmetric N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Secondary Sulfonamides | N-C Axially Chiral Sulfonamide Formation | nih.gov |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral Piperidine Synthesis | mdpi.com |

| Rh-catalyzed C-H Amination | Rhodium Catalyst | Cyclotryptamine Derivative | Enantioselective Sulfamate Synthesis | mit.edu |

| Chiral Auxiliary | Camphorsulfonamide Derivatives | Various | Asymmetric Michael Addition | researchgate.net |

Advanced Synthetic Technologies for Sulfonamide Formation

Recent advancements in synthetic chemistry have provided a host of new technologies for the formation of sulfonamides, moving beyond the classical reaction of a sulfonyl chloride with an amine. thieme-connect.comnih.gov These modern methods often offer milder reaction conditions, broader substrate scope, higher efficiency, and greener profiles. thieme-connect.comresearchgate.net

Catalytic oxidative S-N coupling represents a direct and atom-economical approach to forming the sulfonamide S-N bond. thieme-connect.com This method typically involves the reaction of a sulfur-containing reagent (like a thiol or sulfinic acid) and a nitrogen-containing reagent (an amine) in the presence of an oxidant and often a catalyst. thieme-connect.comresearchgate.net The oxidant facilitates the formation of an active sulfur species that then couples with the amine. thieme-connect.comresearchgate.net

Key features of this methodology include:

Starting Materials: Readily available and inexpensive thiols or sulfinic acids can be used as the sulfur source. thieme-connect.comresearchgate.net

Catalysts: While some reactions are metal-free, employing oxidants like I₂O₅, others utilize catalysts such as copper or iron salts. thieme-connect.comcbijournal.com

Mild Conditions: Many of these reactions proceed under mild conditions, avoiding the need for harsh reagents. thieme-connect.com For example, a metal-free method using I₂O₅ as the mediator allows for the coupling of aryl thiols and amines under mild conditions. thieme-connect.com

A significant challenge is controlling the oxidation state to prevent over-oxidation of the starting materials. researchgate.net The choice of the oxidant and catalyst system is therefore critical for the success of the reaction. thieme-connect.comresearchgate.net

Table 2: Catalytic Oxidative S-N Coupling Approaches

| Sulfur Source | Amine Source | Catalyst/Mediator | Key Advantage | Ref |

|---|---|---|---|---|

| Aryl Thiols | Primary/Secondary Amines | I₂O₅ (metal-free) | Avoids metal catalysts and peroxides | thieme-connect.com |

| Thiols | Ammonia | β-MnO₂ Nanoparticles | Direct synthesis of primary sulfonamides | rsc.org |

| Thiophenols | Amines | Copper(I) Iodide (CuI) | Selective formation of sulfenamides, sulfinamides, or sulfonamides depending on conditions | rsc.org |

| Arylsulfinic Acids | Amines | Copper Bromide (CuBr₂) | Good yield and excellent chemoselectivity | cbijournal.com |

The formation of N-aryl sulfonamides through C-N cross-coupling is a powerful strategy, particularly for late-stage functionalization in drug discovery. thieme-connect.com This approach involves coupling an aryl halide or pseudohalide with a sulfonamide. A primary challenge is the reduced nucleophilicity of the sulfonamide nitrogen compared to that of alkylamines, which can make the coupling difficult. thieme-connect.com

To address this, significant research has focused on developing highly active catalyst systems.

Palladium Catalysis: Palladium-based catalysts have been traditionally used for C-N coupling reactions. However, their application with sulfonamides often requires specific ligands and conditions.

Nickel Catalysis: More recently, nickel catalysis has emerged as a sustainable and effective alternative. researchgate.net Nickel catalysts, particularly with bisphosphine ligands, have enabled the C-N cross-coupling of primary and secondary sulfonamides with a broad range of (hetero)aryl chlorides, which are often more abundant and less expensive than the corresponding bromides or iodides. researchgate.net This has expanded the scope of accessible sulfonamide structures. thieme-connect.comresearchgate.net MacMillan's group developed an efficient nickel-catalyzed method for coupling primary sulfonamides with aryl electrophiles using a photocatalyst to facilitate the C-N bond formation. thieme-connect.com

Direct functionalization of N-H and C-H bonds offers a more streamlined and atom-economical route to complex molecules by avoiding pre-functionalization steps. thieme-connect.comresearchgate.net

N-H Functionalization: This involves the direct modification of the N-H bond of a primary or secondary sulfonamide. A notable development is the activation of the sulfonamide NH₂ group using pyrylium (B1242799) salts. acs.org This activation transforms the poorly nucleophilic group into a highly reactive sulfonyl chloride equivalent in situ, which can then react with a variety of nucleophiles under mild conditions. acs.org

C-H Amination: This powerful strategy involves the direct formation of a C-N bond by reacting a C-H bond with a nitrogen source. Intermolecular allylic C-H amination, catalyzed by Pd(II)/SOX (sulfoxide-oxazoline) systems, allows for the coupling of terminal olefins with N-triflyl protected amines. nih.govnih.gov This method provides access to a wide range of allylic amines with excellent regio- and stereoselectivity, which can serve as precursors to sulfonamide-containing targets. nih.govnih.gov

The direct insertion of sulfur dioxide (SO₂) is a highly effective and atom-economical strategy for introducing the sulfonyl moiety. thieme-connect.comethernet.edu.et Due to the hazardous nature of gaseous SO₂, the development of stable, solid SO₂ surrogates has been a major breakthrough in this area. ethernet.edu.etresearchgate.net

SO₂ Surrogates: The most common surrogates are DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and potassium or sodium metabisulfite (B1197395) (K₂S₂O₅ or Na₂S₂O₅). thieme-connect.comethernet.edu.etresearchgate.net These reagents are bench-stable solids that release SO₂ under specific reaction conditions, making them much safer and more convenient to handle. thieme-connect.comethernet.edu.et

Multicomponent Reactions: SO₂ insertion is often employed in three-component reactions. For example, a copper-catalyzed reaction between an arylboronic acid, an amine, and DABSO can produce a sulfonamide in a single step. thieme-connect.com This approach is highly modular, allowing for the rapid synthesis of diverse sulfonamide libraries. Another example involves a metal-free, three-component reaction using arenediazonium tetrafluoroborates, sodium metabisulfite, and sodium azide (B81097) to construct primary sulfonamides. thieme-connect.com

These methods are highly compatible with various functional groups, providing an efficient pathway for synthesizing complex sulfonamide compounds. thieme-connect.comethernet.edu.et

Electrochemical synthesis is emerging as a powerful and green technology for forming sulfonamides. bohrium.comresearchgate.net By using electricity to drive reactions, this method often avoids the need for chemical oxidants, reductants, or catalysts. thieme-connect.combohrium.com

Key advantages of electrosynthesis include:

Green Chemistry: It uses electrons as a clean reagent, reducing waste and avoiding hazardous chemicals. bohrium.comresearchgate.net

Mild Conditions: Reactions are typically run at room temperature and pressure. bohrium.com

High Selectivity and Efficiency: The reaction outcome can often be controlled by adjusting the electrode potential. bohrium.comrsc.org

Scalability: The methods are generally easy to scale up. bohrium.com

One common electrochemical approach is the oxidative coupling of thiols and amines. acs.org Another strategy involves the anodic oxidation of urazole-based derivatives in the presence of arylsulfinic acids to form sulfonamides. bohrium.comresearchgate.net Paired electrosynthesis, where simultaneous reduction at the cathode and oxidation at the anode contribute to the desired transformation, can further enhance efficiency. For instance, the cathodic reduction of a nitro compound can generate an amine in situ, which is then coupled with an electrochemically generated sulfur electrophile. dntb.gov.ua

Table 3: Comparison of Advanced Sulfonamide Synthesis Technologies

| Method | Key Reagents | Main Advantage | Key Challenge/Limitation | Ref |

|---|---|---|---|---|

| Catalytic Oxidative S-N Coupling | Thiols/Sulfinic Acids, Amines, Oxidant | Direct S-N bond formation from simple precursors | Controlling the oxidation state to avoid side products | thieme-connect.comresearchgate.net |

| C-N Cross-Coupling | (Hetero)aryl Halides, Sulfonamides, Catalyst | Broad scope for N-(hetero)aryl sulfonamides | Low nucleophilicity of the sulfonamide nitrogen | thieme-connect.comresearchgate.net |

| N-H/C-H Functionalization | Activated Sulfonamides, Olefins | High atom economy, avoids pre-functionalization | Requires specific directing groups or reactive C-H bonds | acs.orgnih.gov |

| SO₂ Insertion | SO₂ Surrogates (DABSO, K₂S₂O₅), Aryl Halides/Boronic Acids, Amines | Safe and convenient introduction of the sulfonyl group | Requires multi-component reaction optimization | thieme-connect.comethernet.edu.et |

| Electrochemical Synthesis | Simple precursors, Electricity | Green, mild conditions, high selectivity | Requires specialized electrochemical equipment | thieme-connect.combohrium.comacs.org |

Structure Activity Relationship Sar Studies of 4 Methylpyridine 2 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The nitrogen atom of the sulfonamide group (N1) is a critical point for chemical modification, and substitutions at this position significantly impact the biological activity of 4-methylpyridine-2-sulfonamide derivatives. The nature of the substituent on the sulfonamide nitrogen can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties.

In the context of developing dual inhibitors for phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), a series of sulfonamide methoxypyridine derivatives were synthesized. nih.gov Within this series, it was observed that the structure of the substituent attached to the sulfonamide nitrogen was a key determinant of inhibitory activity. For instance, derivatives where the N1 position was part of a larger heterocyclic system, such as benzo nih.govresearchgate.netthiopheno[3,2-d]pyrimidine, demonstrated potent dual inhibitory activity. nih.gov The optimization of these N1-linked moieties was a primary focus of the study to enhance potency. nih.gov

Furthermore, in a study of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the direct connection of a pyrazolopyridine ring to the sulfonamide group was found to have a negative effect on activity against the hCA II isoform. nih.gov However, the introduction of an N-methylpropionamide linker between the benzenesulfonamide (B165840) and a pyrazolopyridine moiety was favorable for hCA I inhibitory activity, highlighting the importance of the nature and spacing of the N1 substituent. nih.gov

The table below illustrates the impact of N1 substitution on the inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against different carbonic anhydrase isoforms.

| Compound | N1-Substituent Linker | Target Isoform | Inhibitory Activity (Ki, nM) |

| 1a | Direct connection | hCA I | 201.5 |

| 1f | N-methylpropionamide | hCA I | 73.8 |

| 1b | Direct connection | hCA I | 199.8 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. nih.gov

Modifications to the pyridine (B92270) ring of this compound derivatives, including the introduction of additional methyl groups or halogens, can profoundly affect their biological profiles. The electronic and steric properties of these substituents can alter the molecule's interaction with its biological target.

For instance, in a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides evaluated for anticancer activity, the nature of the substituent at the 4-position of the pyridine ring was critical. mdpi.com These compounds, which feature an amino group at the 4-position, demonstrated very high activity against several human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers, with IC50 values ranging from 4 to 43 μM. mdpi.com This suggests that the amino group at this position is a key contributor to the observed anticancer effects.

In another study focusing on pyridine-3-sulfonamide (B1584339) derivatives as carbonic anhydrase inhibitors, the electron-withdrawing nature of the pyridine ring itself was noted to increase the acidity of the sulfonamide group compared to a benzenesulfonamide, which can enhance its binding to the zinc ion in the enzyme's active site. mdpi.com The introduction of various substituents at the 4-position of the pyridine ring allows for a wide array of derivatives. mdpi.com For example, linking a 1,2,3-triazole ring directly to the pyridine at this position, and further modifying the triazole with phenyl groups, markedly decreased the inhibitory activity against hCA II, with potency diminishing as the bulk and number of substituents on the phenyl ring increased. mdpi.com

The following table presents the inhibitory activity of 4-substituted pyridine-3-sulfonamides against various human carbonic anhydrase isoforms.

| Compound | 4-Position Substituent on Pyridine Ring | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | 4-(4-methyl-1H-1,2,3-triazol-1-yl) | 271.5 | 163.7 | 100.8 |

| 12 | 4-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl) | >10000 | 506.7 | 451.2 |

| 21 | 4-(((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)thio) | >10000 | 289.4 | 148.9 |

| 22 | 4-(((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)amino) | >10000 | 291.6 | 137.2 |

Data from a study on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.com

A variety of heterocyclic moieties have been incorporated into sulfonamide derivatives to investigate their anticancer properties. nih.gov For example, the introduction of pyrazole (B372694), thiophene, and pyrimidine (B1678525) rings has been shown to yield compounds with potent in-vitro anticancer activity against human liver cancer cells (HEPG-2). nih.gov In a separate study, novel sulfonamide derivatives were synthesized with a piperidine (B6355638) moiety to manage plant bacterial diseases. mdpi.com The results indicated that the synergistic effects of the benzenesulfonamide skeleton and a suitable alkyl chain were crucial for antibacterial activity. mdpi.com

Furthermore, a series of new sulfonamide derivatives connected through an imine linker to five or seven-membered heterocycles were designed as potential antidiabetic agents. rsc.org These compounds were evaluated for their inhibitory activity against α-glucosidase and α-amylase. The nature of the linked heterocycle had a significant impact on the inhibitory potential, with some derivatives showing excellent activity against α-glucosidase. rsc.org

The table below shows the α-glucosidase inhibitory activity of sulfonamide derivatives with different linked heterocycles.

| Compound | Linked Heterocycle | α-Glucosidase IC50 (µM) |

| 3a | Substituted five-membered heterocycle | 19.39 |

| 3b | Substituted five-membered heterocycle | 25.12 |

| 3h | Substituted five-membered heterocycle | 25.57 |

| 6 | Substituted seven-membered heterocycle | 22.02 |

| Acarbose (Reference) | 27.00 |

Data from a study on novel sulfonamide derivatives as multitarget antidiabetic agents. rsc.org

Regioselectivity, the preferential reaction at one position over another, is a critical factor in the synthesis and biological activity of substituted this compound derivatives. The specific placement of substituents on the pyridine ring can dramatically alter the molecule's three-dimensional shape and its ability to interact with a biological target.

In the design of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, the adjacent positioning of the substituent at the 4-position relative to the sulfonamide group at the 3-position was found to be a key factor in achieving selective interactions within the enzyme's active site. mdpi.com This regiochemical arrangement allows for the potential of the substituent "tail" to interact with either the hydrophilic or lipophilic half of the active site, thereby influencing the inhibitor's selectivity for different carbonic anhydrase isoforms. mdpi.com For example, compound 6 in this study, with a specific substituent at the 4-position, exhibited a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.com This highlights how precise regiochemical control can be leveraged to achieve desired biological outcomes.

Pharmacophore Identification and Molecular Feature Mapping

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net By mapping these features, researchers can design new molecules with a higher probability of being active.

For sulfonamide derivatives, pharmacophore models have been developed for various therapeutic targets. A typical pharmacophore model for a kinase inhibitor might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, all arranged in a specific spatial orientation. researchgate.net For example, a 3D-QSAR pharmacophore model for the inhibition of Plasmodium falciparum cyclin-dependent kinase (Pfmrk) identified a spatial arrangement of two hydrogen-bond acceptors, one hydrophobic group, and one planar aromatic ring as being crucial for inhibitory activity. researchgate.net

In another study, a four-point pharmacophore model for anticancer agents targeting EGFR TK and tubulin polymerization was developed. This model consisted of two aromatic rings and two hydrogen bond donor amino groups. researchgate.net Such models are invaluable for virtual screening of chemical libraries to identify novel and potent inhibitors. The development of pharmacophore models for this compound derivatives would involve analyzing a set of active compounds to determine the common structural features that are essential for their interaction with a specific biological target, such as a particular enzyme or receptor.

Stereochemical Considerations in Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and selectivity of drugs. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The synthesis of chiral sulfonamides is an area of active research, with methods being developed for the efficient production of single enantiomers. nih.gov While specific studies on the stereochemical SAR of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant. It is well-established that different diastereomers of a compound can have distinct biological activities and pharmacokinetic profiles. researchgate.net Therefore, for any this compound derivative that contains a chiral center, it is crucial to separate and evaluate the individual stereoisomers to identify the more potent and safer enantiomer. The development of analytical methods, such as high-performance liquid chromatography (HPLC) using chiral stationary phases, is essential for the separation of these stereoisomers. researchgate.net

Computational and Theoretical Investigations of 4 Methylpyridine 2 Sulfonamide

Molecular Docking and Binding Mechanism Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Ligand-Protein Interaction Profiling

While specific docking studies for 4-Methylpyridine-2-sulfonamide against all listed targets are not extensively documented, research on analogous pyridine-sulfonamide structures provides significant insights into their potential binding mechanisms.

Carbonic Anhydrase (CA): Pyridine-sulfonamide derivatives are well-studied as inhibitors of carbonic anhydrase isoforms. nih.govnih.gov Docking studies consistently show that the sulfonamide group is essential for binding. The deprotonated sulfonamide nitrogen chelates the catalytic Zn(II) ion in the enzyme's active site. nih.gov Furthermore, the sulfonamide moiety forms crucial hydrogen bonds with the conserved "gate-keeping" residues, such as Thr199 and Glu106. nih.gov The pyridine (B92270) ring and its substituents can then form additional interactions (hydrophobic, van der Waals, or further hydrogen bonds) with other residues in the active site cavity, which influences the compound's potency and isoform selectivity. nih.gov

TRPV1 (Transient Receptor Potential Vanilloid 1): Research on 2-sulfonamidopyridine derivatives as TRPV1 antagonists has utilized molecular docking to understand their high affinity. These studies suggest that the pyridine-sulfonamide portion of the molecule interacts with the receptor through a combination of hydrogen bonds and hydrophobic interactions. The specific orientation within the binding pocket allows for additional hydrophobic interactions that contribute to the compound's high affinity.

Kinases: Pyridine and sulfonamide moieties are common scaffolds in kinase inhibitors. Docking studies of various pyridine-containing derivatives against cyclin-dependent kinases (CDKs) and Aurora kinases reveal that the pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with hinge region residues of the kinase active site. nih.govmdpi.com The sulfonamide group can form additional hydrogen bonds, anchoring the inhibitor, while the rest of the molecule occupies hydrophobic pockets, contributing to binding affinity and selectivity. mdpi.com

Alpha-Amylase: Docking studies on various heterocyclic compounds, including pyridine and sulfonamide derivatives, as alpha-amylase inhibitors have identified key interactions. nih.govresearchgate.net These inhibitors typically bind in the active site cleft, forming hydrogen bonds with catalytic residues such as Asp197, Glu233, and Asp300. nih.gov Hydrophobic interactions with aromatic residues like Trp59 and Tyr62 also play a significant role in stabilizing the ligand-protein complex. nih.gov

Beta-Lactamase: While not a classic inhibitor scaffold, computational studies have explored sulfonamide-containing compounds as potential non-covalent beta-lactamase inhibitors. Docking simulations indicate that the sulfonamide group can form hydrogen bonds with active site residues, such as Asn152 and Ala318 in AmpC β-lactamase. docking.org The pyridine ring could occupy hydrophobic sites typically filled by the side chains of β-lactam antibiotics, potentially interacting with residues like Valine. nih.gov

| Protein Target | Key Interacting Residues (Examples from Analogs) | Primary Interaction Types |

|---|---|---|

| Carbonic Anhydrase | Zn(II) ion, Thr199, Glu106 | Zinc chelation, Hydrogen bonding |

| TRPV1 | Not specified | Hydrophobic interactions, Hydrogen bonding |

| Kinases (e.g., CDK) | Hinge region amino acids (e.g., Cys, Leu) | Hydrogen bonding, Hydrophobic interactions |

| Alpha-Amylase | Asp197, Glu233, Asp300, Trp59 | Hydrogen bonding, Hydrophobic interactions |

| Beta-Lactamase | Asn152, Ala318, Serine/Valine residues | Hydrogen bonding, Hydrophobic interactions |

Prediction of Binding Affinity, Conformation, and Energetics

Molecular docking simulations provide quantitative estimates of binding affinity, typically as a docking score or free energy of binding (ΔG), measured in kcal/mol. mdpi.com These scores help rank potential inhibitors and understand the energetic contributions of different interactions.

Binding Affinity: For pyridine-sulfonamide inhibitors of carbonic anhydrase, calculated binding energies often correlate well with experimentally determined inhibition constants (Kᵢ). nih.gov Similarly, for kinase inhibitors, lower docking scores are associated with higher inhibitory potency. mdpi.com

Conformation: The simulations predict the most stable three-dimensional conformation (the "pose") of the ligand within the protein's binding site. For instance, in carbonic anhydrase, the sulfonamide group is consistently predicted to be oriented towards the zinc ion. nih.gov The conformation of the rest of the molecule then adapts to maximize favorable contacts with the surrounding amino acid residues.

Energetics: The total binding energy is a sum of various energetic components, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and the energetic penalty of conformational changes upon binding. Studies on non-covalent beta-lactamase inhibitors have shown that disrupting a single key hydrogen bond, for example by methylating the sulfonamide nitrogen, can abolish binding, highlighting the critical energetic contribution of specific interactions. docking.org

| Protein Target | Predicted Binding Affinity (Example Metric) | Key Conformational Feature | Primary Energetic Contributors |

|---|---|---|---|

| Carbonic Anhydrase | Low Kᵢ (nM range) nih.gov | Sulfonamide group oriented toward Zn(II) ion | Electrostatic (Zinc chelation), Hydrogen bonds |

| Kinases | Low Docking Score (negative kcal/mol) mdpi.com | Pyridine N interacting with hinge region | Hydrogen bonds, Hydrophobic interactions |

| Beta-Lactamase | Binding energy dependent on H-bonds | Sulfonamide interacting with polar residues | Hydrogen bonds |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate a wide range of molecular properties, including electronic distribution, orbital energies, and spectroscopic characteristics.

Electronic Structure Elucidation, Frontier Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution

DFT calculations are fundamental to understanding the intrinsic electronic properties of a molecule like this compound.

Electronic Structure and Charge Distribution: DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridine-sulfonamide structures, MEP maps typically show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) is often found around the sulfonamide N-H proton, making it a potential hydrogen bond donor.

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations for sulfonamide derivatives allow for the precise calculation of these orbital energies. researchgate.net

| DFT Parameter | Significance | Predicted Characteristics for Pyridine-Sulfonamides |

|---|---|---|

| HOMO Energy | Electron-donating ability | Charge density often localized on the aromatic/heterocyclic rings |

| LUMO Energy | Electron-accepting ability | Charge density often localized on the sulfonamide group and pyridine ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A larger gap indicates higher stability |

| MEP Map | Charge distribution and reactive sites | Negative potential on sulfonyl oxygens and pyridine nitrogen; positive potential on amide proton |

Spectroscopic Property Simulations (UV-Vis, IR) and Validation with Experimental Data

A powerful application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model.

IR Spectroscopy: DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be compared to an experimental FTIR spectrum. Typically, calculated frequencies are slightly higher than experimental ones, and a scaling factor is often applied to achieve a strong correlation, thus confirming the optimized molecular structure and aiding in the assignment of complex spectral bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectrum of a molecule. researchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. Comparing the theoretical λmax values with those from experimental UV-Vis spectroscopy helps to validate the electronic structure calculations and understand the nature of the electronic transitions (e.g., π→π* transitions) within the molecule. researchgate.net

Transition State Analysis in Reaction Mechanisms

DFT is a key tool for elucidating reaction mechanisms by calculating the structures and energies of reactants, products, and the transition states that connect them.

Mechanism Elucidation: For reactions involving sulfonamides, such as degradation by hydroxyl radicals, DFT has been used to map out potential reaction pathways. researchgate.net This includes modeling hydrogen abstraction from the amine or addition of the radical to the aromatic rings.

Transition State Calculation: By locating the transition state structure on the potential energy surface, researchers can calculate the activation energy (Gibbs free energy of activation, ΔG‡) for a specific reaction step. nih.gov A lower activation energy indicates a faster, more favorable reaction pathway. For instance, in the alkylation of pyridine derivatives, DFT calculations of the transition state helped explain why certain isomers react faster than others by revealing stabilizing interactions, such as intramolecular hydrogen bonds, in the transition state structure. nih.gov This analysis provides a detailed, energetic picture of the reaction's progress, which is difficult to obtain through experimental means alone. researchgate.net

In Silico Prediction of Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational ADME predictions are typically based on a molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Various software and web-based platforms utilize algorithms trained on large datasets of known drugs to predict these properties and the resulting ADME profile.

Key Predicted ADME Properties for Sulfonamide Derivatives:

| Property | Predicted Outcome for Similar Sulfonamides | Implication for this compound |

| Absorption | Good oral bioavailability is often predicted for sulfonamides that adhere to Lipinski's Rule of Five. Parameters like Caco-2 cell permeability can be estimated to be moderate to high. | Likely to have reasonable oral absorption, though this can be influenced by its specific crystalline form and solubility. |

| Distribution | Plasma protein binding can be variable for sulfonamides. The volume of distribution (Vd) is influenced by the compound's lipophilicity and charge. | Expected to bind to plasma proteins, with the extent depending on its physicochemical properties. Its distribution into specific tissues would need further investigation. |

| Metabolism | Sulfonamides are known to be metabolized by cytochrome P450 (CYP) enzymes. The pyridine ring can also undergo metabolism. | Potential for metabolism via oxidation of the methyl group, hydroxylation of the pyridine ring, and N-dealkylation or conjugation of the sulfonamide group. Inhibition or induction of CYP enzymes is a possibility that would require specific in silico or in vitro testing. |

| Excretion | Primarily renal excretion is common for sulfonamide derivatives, often as metabolites. | The parent compound and its metabolites are likely to be cleared by the kidneys. |

This table is generated based on general characteristics of sulfonamide derivatives and may not represent the exact properties of this compound.

In silico toxicity predictions are also a crucial component of the pharmacological profile. Models can predict potential liabilities such as hERG channel inhibition, mutagenicity (Ames test), and hepatotoxicity. For sulfonamide-containing compounds, potential for skin sensitization and other idiosyncratic reactions is also a consideration, though these are more challenging to predict computationally.

Studies on Non-Linear Optical (NLO) Properties and Related Electronic Transitions

Non-linear optical (NLO) materials have gained significant attention due to their potential applications in optoelectronics, including optical data storage and signal processing. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. The sulfonamide group can act as an electron-withdrawing group, and the pyridine ring can be part of the π-conjugated system.

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. These calculations can determine the polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of a material's NLO response. A larger hyperpolarizability value suggests a stronger NLO activity.

While no specific studies on the NLO properties of this compound were found, research on other sulfonamide derivatives indicates that this class of compounds can possess significant NLO properties. The key factors influencing the NLO response are:

Intramolecular Charge Transfer (ICT): The electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is crucial. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability.

Molecular Structure: The arrangement of donor and acceptor groups and the length of the π-conjugated bridge significantly affect the NLO properties.

Dipole Moment: A large change in the dipole moment between the ground and excited states is often associated with a high NLO response.

Calculated NLO Properties for Representative Sulfonamide Derivatives from Theoretical Studies:

| Compound Type | Method | Calculated First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Gap (eV) |

| Azo Sulfonamide Derivative | DFT/B3LYP | ~2500 | < 1.5 |

| Sulfonamide Schiff Base | DFT/B3LYP | ~18 times that of urea | Low |

This table presents data from studies on different sulfonamide derivatives to illustrate the potential for NLO properties in this class of compounds.

For this compound, the sulfonamide group acts as an acceptor, and the methyl-substituted pyridine ring can act as a donor. The electronic transitions responsible for the NLO properties would likely involve charge transfer from the pyridine ring to the sulfonamide moiety. Computational studies could elucidate the precise nature of these transitions and predict the magnitude of the NLO response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.org These models are valuable for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that are important for a specific biological effect. fiveable.me

Although no specific QSAR studies featuring this compound have been identified, the principles of QSAR can be applied to this compound based on studies of related sulfonamide and pyridine derivatives. QSAR models have been successfully developed for sulfonamides for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition. nih.govbenthamdirect.commedwinpublishers.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a hypothetical QSAR study of this compound analogues, the following descriptors would likely be important:

Potentially Important Descriptors for QSAR of this compound Analogues:

| Descriptor Class | Specific Examples | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Govern electrostatic interactions with the biological target. |

| Steric | Molecular volume, surface area, specific substituent parameters (e.g., Taft's Es) | Influence the fit of the molecule into the binding site of a receptor or enzyme. |

| Hydrophobic | LogP, molar refractivity | Affect the transport of the molecule to the target site and hydrophobic interactions within the binding pocket. |

| Topological | Connectivity indices, shape indices | Describe the overall size, shape, and branching of the molecule. |

A QSAR model for a series of compounds including this compound could provide valuable insights into how modifications to the pyridine ring (e.g., position of the methyl group, addition of other substituents) or the sulfonamide group would affect a particular biological activity. This would enable the rational design of more potent and selective analogues.

Analytical and Spectroscopic Characterization Techniques in 4 Methylpyridine 2 Sulfonamide Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of 4-Methylpyridine-2-sulfonamide, providing comprehensive information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns (doublets, singlets) allow for the unambiguous assignment of protons at positions 3, 5, and 6. The methyl group protons (CH₃) at position 4 would resonate in the upfield region, typically around δ 2.2-2.5 ppm, as a sharp singlet. The protons of the sulfonamide group (-SO₂NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

For a structurally related compound, N-(6-(Isopropylamino)-4-methylpyridin-2-yl) benzenesulfonamide (B165840), the methyl protons (CH₃) were observed as a singlet at 2.15 ppm, and the aromatic protons appeared in the range of 6.68-7.98 ppm. eurjchem.com The sulfonamide proton (H-N-SO₂) gave a singlet at 9.40 ppm. eurjchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, signals for the five carbons of the pyridine ring are expected in the aromatic region (δ 115-160 ppm). The carbon atom attached to the sulfonamide group (C2) and the methyl-substituted carbon (C4) would have characteristic chemical shifts. The methyl carbon itself would appear at a much higher field (δ 17-22 ppm).

In a related pyridine sulfonamide derivative, the pyridine ring carbons were observed between δ 116.7 and 166.5 ppm, while the methyl carbon appeared at 17.2 ppm. eurjchem.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring | ¹H | 7.0 - 8.5 | Doublet, Singlet |

| Methyl Group | ¹H | 2.2 - 2.5 | Singlet |

| Sulfonamide Group | ¹H | Variable | Broad Singlet |

| Pyridine Ring | ¹³C | 115 - 160 | - |

| Methyl Group | ¹³C | 17 - 22 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic frequencies. The sulfonamide group is particularly well-defined in an IR spectrum. Key vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide.

S=O Stretches: The sulfonyl group (SO₂) gives rise to two strong and distinct absorption bands. The asymmetric stretching vibration typically appears between 1300-1370 cm⁻¹, while the symmetric stretch is found in the 1120-1180 cm⁻¹ range.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1650 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

For example, in the analysis of N-substituted N-(4-Methylpyridin-2-yl)benzenesulfonamide derivatives, characteristic IR absorption bands were recorded in KBr pellets. researchgate.net Similarly, for a series of pyridine-based sulfonamides, N-H stretching was observed around 3290 cm⁻¹, and C=O (from a different part of the molecule) was seen at 1643 cm⁻¹. eurjchem.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Stretch | 3200 - 3400 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1180 | Strong |

| Pyridine Ring (C=C/C=N) | Ring Stretch | 1400 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | < 3000 | Medium-Weak |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (172.20 g/mol ). Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) or the cleavage of the pyridine-sulfonamide bond. EI-MS has been used to corroborate the structure of related sulfonamide derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and confirming the molecular weight of the target compound, often observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of this compound (C₆H₈N₂O₂S) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For instance, Time-of-Flight (TOF)-HRMS was used to confirm the elemental composition of complex pyridine-sulfonamide hybrids. nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands. The spectrum is expected to show strong absorptions in the UV region, typically below 300 nm, corresponding to π→π* transitions within the pyridine ring. The presence of the sulfonamide group as a substituent can influence the position and intensity of these absorption maxima (λ_max). This technique is often used to confirm the presence of the aromatic core and for quantitative analysis.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to assess the purity of the final product. A small amount of the compound is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For sulfonamides, common mobile phases include mixtures of a nonpolar solvent like chloroform (B151607) or ethyl acetate (B1210297) with a more polar solvent like methanol (B129727) or butanol. usda.gov The position of the spot, identified by its retention factor (R_f) value, is compared to that of a standard. Visualization is typically achieved under UV light (254 nm), as the pyridine ring will quench fluorescence, or by using specific staining agents. The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related sulfonamide compounds. The method's versatility allows for its application in purity assessment of synthesized compounds and for monitoring reaction progress. In typical applications, a reversed-phase column, such as a C18 column, is used for separation. nih.govmdpi.com

The mobile phase often consists of a gradient mixture of an aqueous buffer (like acetic acid solution) and organic solvents such as acetonitrile (B52724) and/or methanol. nih.gov Detection is commonly achieved using ultraviolet (UV) spectroscopy, leveraging the chromophoric nature of the pyridine and benzene (B151609) rings within the sulfonamide structures. mdpi.comjfda-online.com For enhanced sensitivity and selectivity, particularly in complex matrices, fluorescence detection (FLD) can be employed after pre-column derivatization with reagents like fluorescamine. nih.gov

Chiral HPLC is a specialized variant crucial for separating enantiomers of chiral sulfonamide derivatives. Although specific applications for this compound are not extensively detailed in the provided literature, the principle involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. This is vital in pharmaceutical research, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Table 1: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with 0.08% acetic acid in water (A), acetonitrile (B), and methanol (C) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Detection | Fluorescence (Ex: 405 nm, Em: 495 nm) or UV | nih.govjfda-online.com |

| Column Temp. | 25 °C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound, making it the method of choice for detecting trace amounts and for structural confirmation. nih.govscitepress.org This technique couples the powerful separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.

For sulfonamide analysis, a C18 or phenyl column is often utilized for chromatographic separation. nih.govscitepress.org The mobile phase typically involves a mixture of water with a modifier like formic acid and an organic solvent such as acetonitrile. nih.govnih.gov The mass spectrometer is usually operated in positive ion mode using an electrospray ionization (ESI) source. scitepress.org In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) mode is widely used for quantification, providing high selectivity and reducing matrix interference by monitoring a specific precursor-to-product ion transition for the target analyte. nih.gov This method allows for extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range. nih.govscitepress.org

Table 2: Representative LC-MS Parameters for Sulfonamide Derivative Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Instrument | UPLC-MS/MS (e.g., AB SCIEX TRIPLE QUAD 5500) | nih.gov |

| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ion Source | Electrospray Ionization (ESI), positive ion mode | scitepress.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD), specifically single-crystal X-ray analysis, is the definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique provides unambiguous proof of molecular structure and offers detailed insights into bond lengths, bond angles, and torsional angles. mdpi.comredalyc.org

The analysis of crystalline compounds by XRD reveals the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.comresearchgate.net For instance, in studies of related pyridine sulfonamide structures, XRD has been used to confirm the molecular connectivity following synthesis. mdpi.com The resulting structural data also elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice and identifying key intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for the stability of the crystal structure. redalyc.org

Table 3: Example Crystallographic Data from a Related Sulfonyl Hydrazone Complex

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P 21/n | researchgate.net |

| a (Å) | 11.5755(7) | researchgate.net |

| b (Å) | 10.6718(7) | researchgate.net |

| c (Å) | 24.5284(14) | researchgate.net |

| β (°) | 103.65(13) | researchgate.net |

| Volume (ų) | 2944.5(3) | researchgate.net |

| Z (molecules/unit cell) | 4 | mdpi.com |

Bioassay Methodologies for Activity Evaluation

To assess the therapeutic potential of this compound and its analogues, a variety of bioassay methodologies are employed. These assays quantify the compound's effect on biological targets, ranging from whole microorganisms to specific enzymes and cellular receptors.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The antibacterial activity of sulfonamide derivatives is primarily evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This is typically determined using a broth microdilution method, where a standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the test compound. nih.gov

The MBC is the lowest concentration of the antimicrobial agent that results in bacterial death (e.g., a 99.9% reduction in the initial inoculum). nih.gov It is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto antibiotic-free agar (B569324) plates. nih.gov These assays are fundamental in screening for new antibacterial agents and provide quantitative data on their potency. researchgate.net

Table 4: Example MIC Values for Sulfonamide Derivatives Against S. aureus

| Compound | MIC (μg/mL) vs. S. aureus ATCC 25923 | Source(s) |

|---|---|---|

| N-(4-methoxyphenyl) sulfamide (B24259) | 256 | |

| N-(3-fluorophenyl) sulfamide | 128 | |

| N-(phenyl) sulfamide | 64 | |

| N-(phenylethyl) sulfamide | 128 |

Enzyme Inhibition Assays (e.g., Stopped-Flow CO₂ Hydrase Assay, Alpha-Amylase Inhibition Assay)

Many sulfonamides exert their biological effects by inhibiting specific enzymes. Consequently, enzyme inhibition assays are critical for characterizing their mechanism of action and potency.

Stopped-Flow CO₂ Hydrase Assay: This specialized assay is the gold standard for evaluating inhibitors of carbonic anhydrases (CAs). nih.gov The technique measures the enzyme's catalytic activity for the hydration of carbon dioxide. mdpi.compubcompare.ai An Applied Photophysics stopped-flow instrument is commonly used to rapidly mix a CO₂ solution with a buffer containing the CA enzyme and the inhibitor. mdpi.comnih.gov The resulting change in pH is monitored over time using a pH indicator. nih.gov The inhibition constant (Kᵢ) is then calculated from the enzymatic rates at various inhibitor concentrations, providing a precise measure of the inhibitor's potency against different CA isoforms (e.g., hCA I, II, IX, XII). mdpi.comnih.gov

Alpha-Amylase Inhibition Assay: To assess potential antidiabetic activity, compounds are tested for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.govresearchgate.net The assay typically involves incubating the α-amylase enzyme with the test compound before adding a starch solution as the substrate. nih.govmdpi.com The reaction is stopped, and the amount of reducing sugars produced (e.g., maltose) is quantified using a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNSA). mdpi.com A decrease in product formation compared to a control without the inhibitor indicates enzymatic inhibition, which is often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Table 5: Research Findings from Enzyme Inhibition Assays

| Assay Type | Target Enzyme | Finding | Example IC₅₀ / Kᵢ Value | Source(s) |

|---|---|---|---|---|

| Stopped-Flow CO₂ Hydrase | Carbonic Anhydrase II (hCA II) | Potent inhibition by pyrazolo[4,3-c]pyridine sulfonamides | Kᵢ ranging from 2.9 to 7810 nM | nih.gov |

| Stopped-Flow CO₂ Hydrase | Carbonic Anhydrase IX (hCA IX) | Selective inhibition by 4-substituted pyridine-3-sulfonamides | Kᵢ as low as 137 nM | mdpi.com |

| Alpha-Amylase Inhibition | α-Amylase | n-butanol fraction of P. cineraria pods showed potent inhibition | IC₅₀ = 22.01 µg/mL | mdpi.com |

Cell-Based Assays for Specific Target Antagonism (e.g., TRPV1)

To evaluate the activity of compounds on membrane receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), cell-based assays are essential. These assays use engineered cell lines (e.g., HEK or CHO cells) that stably express the target receptor. researchgate.net